![molecular formula C11H19ClN2O3S B1383884 (4aR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride CAS No. 2173052-75-8](/img/structure/B1383884.png)
(4aR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride
Overview
Description
(4aR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride is a useful research compound. Its molecular formula is C11H19ClN2O3S and its molecular weight is 294.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4aR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4aR,7aS)-1-(cyclobutylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dye-Sensitized Solar Cells (DSSCs)
Thieno[3,4-b]pyrazine derivatives have been utilized as organic sensitizers in the development of quasi-solid-state dye-sensitized solar cells. These compounds are designed to optimize the lowest unoccupied molecular orbital (LUMO) levels, which is crucial for the efficiency of DSSCs. By adjusting the anchoring groups and the structure of the sensitizers, researchers can significantly improve the power conversion efficiency of the solar cells .
Organic Light-Emitting Diodes (OLEDs)
The thieno[3,4-b]pyrazine core has been employed in the creation of full-color fluorescent materials for high-performance OLEDs. These materials are essential for cost-effective multicolor display applications due to their high photoluminescence quantum efficiency (PLQY) and simple molecular structure. The ability to fine-tune the band gap allows for a wide range of emissions across the visible spectrum .
Photovoltaic Materials
Fluoropyrido[3,4-b]pyrazine-based polymers have been synthesized for improving the photovoltaic performance of pyrido[3,4-b]pyrazine (PP)-based polymers. These materials are investigated for their optical, electrochemical, and photovoltaic properties, which are key factors in the efficiency of photovoltaic devices .
Medicinal Chemistry
Pyrrolopyrazine derivatives, which include the thieno[3,4-b]pyrazine scaffold, exhibit a wide range of biological activities. They have been used in drug discovery for their antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties. The pyrrolopyrazine structure is an attractive scaffold for the design and synthesis of new leads to treat various diseases .
Biomedical Applications
Compounds with the pyrazolo[3,4-b]pyridine structure have been synthesized and studied for their biomedical applications. These heterocyclic compounds have shown potential in various therapeutic areas due to their structural similarity to purine bases, which are key components of DNA and RNA .
properties
IUPAC Name |
[(4aS,7aR)-6,6-dioxo-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazin-4-yl]-cyclobutylmethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S.ClH/c14-11(8-2-1-3-8)13-5-4-12-9-6-17(15,16)7-10(9)13;/h8-10,12H,1-7H2;1H/t9-,10+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVACMARQDAJZIJ-BAUSSPIASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N2CCNC3C2CS(=O)(=O)C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C1)C(=O)N2CCN[C@@H]3[C@H]2CS(=O)(=O)C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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